Cdk2-IN-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H25N7O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
8-ethoxy-N-[(3R,4S)-3-methyl-1-methylsulfonylpiperidin-4-yl]-7-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C18H25N7O3S/c1-4-28-16-14(13-9-19-20-10-13)5-8-25-17(16)22-18(23-25)21-15-6-7-24(11-12(15)2)29(3,26)27/h5,8-10,12,15H,4,6-7,11H2,1-3H3,(H,19,20)(H,21,23)/t12-,15+/m1/s1 |
InChI Key |
OUUNYSHRNVQOAH-DOMZBBRYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cdk2-IN-30: A Potent Inhibitor Targeting the G1/S Cell Cycle Checkpoint
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of genetic information passed to daughter cells. The transition from the G1 phase to the S phase represents a critical commitment point, largely governed by the activity of Cyclin-Dependent Kinase 2 (Cdk2). Dysregulation of Cdk2 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Cdk2-IN-30 is a potent small molecule inhibitor of Cdk2. This technical guide provides a comprehensive overview of the role of this compound in inducing G1/S phase cell cycle arrest. It details the underlying molecular mechanisms, presents detailed protocols for experimental validation, and offers representative data for the characterization of this and similar Cdk2 inhibitors.
Introduction: Cdk2's Pivotal Role in the G1/S Transition
Progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are serine/threonine kinases that form active heterodimers with their regulatory cyclin partners.[1] The G1/S transition is a crucial checkpoint where the cell commits to DNA replication.[2] This process is primarily controlled by two key kinase complexes: Cdk4/6-cyclin D and Cdk2-cyclin E.[3]
In mid-to-late G1, mitogenic signals lead to the activation of Cdk4/6-cyclin D, which initiates the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb).[4][5] This partial phosphorylation releases some E2F transcription factors, which then drive the expression of genes required for S phase, most notably Cyclin E.[6][7] Cyclin E then binds to and activates Cdk2. The Cdk2-Cyclin E complex further phosphorylates Rb, leading to its complete inactivation and the full release of E2F.[8][9] This event establishes a positive feedback loop, as E2F also promotes the transcription of its own gene and that of Cyclin E, creating a switch-like entry into S phase.[2][6] By inhibiting Cdk2, compounds like this compound directly interrupt this feedback mechanism, preventing the hyperphosphorylation of Rb and locking the cell in the G1 phase.
This compound: Potency and Selectivity Profile
This compound is a potent inhibitor of Cdk2. While extensive public data on this specific molecule is limited, its high potency is established. For a comprehensive understanding, its profile can be compared to other known selective Cdk2 inhibitors.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 | Notes |
| This compound | Cdk2 | ≤ 20 nM | Potent enzymatic inhibitory activity. |
Table 2: Representative Kinase Selectivity Profile
This table presents representative data for a selective Cdk2 inhibitor, illustrating the desired selectivity profile. Specific values for this compound may vary.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Cdk2) |
| Cdk2/cyclin E | 10 | 1x |
| Cdk1/cyclin B | 250 | 25x |
| Cdk4/cyclin D1 | > 1000 | > 100x |
| Cdk5/p25 | 150 | 15x |
| Cdk6/cyclin D3 | > 1000 | > 100x |
| Cdk9/cyclin T1 | 800 | 80x |
Mechanism of Action: Enforcing the G1 Checkpoint
Cdk2 inhibitors function by competitively binding to the ATP-binding pocket of the Cdk2 enzyme, preventing the phosphorylation of its key substrates. The primary consequence of Cdk2 inhibition in the context of the G1/S transition is the sustained activity of the Rb tumor suppressor.
-
Direct Cdk2 Inhibition: this compound occupies the ATP-binding site of Cdk2, blocking its catalytic activity.
-
Prevention of Rb Hyperphosphorylation: The Cdk2-Cyclin E complex is unable to phosphorylate Rb at specific sites required for its complete inactivation.[9]
-
Sustained Rb-E2F Association: Hypophosphorylated Rb remains bound to E2F transcription factors, actively repressing their function.[4][10]
-
Repression of S-Phase Genes: E2F-mediated transcription of genes essential for DNA replication (e.g., thymidine (B127349) kinase, DNA polymerase, Cyclin A) is halted.[7]
-
G1 Cell Cycle Arrest: The cell is unable to pass the G1/S checkpoint and is arrested in the G1 phase.
Experimental Protocols for Characterization
Validating the role of a Cdk2 inhibitor in G1/S arrest requires a multi-faceted approach. The following are core experimental protocols.
Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the distribution of cells in different cell cycle phases based on DNA content using Propidium Iodide (PI) staining.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that avoids confluence by the end of the experiment. Treat with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ~200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting red fluorescence. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Phospho-Rb and Cyclin E
This method assesses the phosphorylation status of Cdk2 substrates and the levels of key cell cycle proteins.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-Actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again with TBST, apply a chemiluminescent substrate (ECL), and visualize the protein bands using an imaging system.
References
- 1. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G1/S transition - Wikipedia [en.wikipedia.org]
- 3. A unified model for the G1/S cell cycle transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cell-Context Specific Role of the E2F/Rb Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmental Activation of the Rb–E2F Pathway and Establishment of Cell Cycle-regulated Cyclin-dependent Kinase Activity during Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of cell cycle transcription during G1 and S phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. The RB/E2F pathway and regulation of RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cdk2-IN-30 and its Interaction with the CDK2-Cyclin E Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory subunit cyclin E, is a pivotal driver of the cell cycle, specifically orchestrating the transition from the G1 to the S phase. Dysregulation of the CDK2-cyclin E axis is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of Cdk2-IN-30, a potent inhibitor of CDK2, and its interaction with the CDK2-cyclin E complex. Due to the limited public availability of detailed data for this compound, this guide will also draw upon data from other well-characterized CDK2 inhibitors to illustrate key concepts and experimental methodologies, thereby providing a robust framework for understanding the inhibition of this critical oncogenic kinase.
Introduction to the CDK2-Cyclin E Complex
The CDK2-cyclin E complex is a key regulator of cell cycle progression.[1] Upon mitogenic stimulation, cyclin D-dependent kinases (CDK4/6) initiate the phosphorylation of the retinoblastoma protein (pRb), leading to the release of E2F transcription factors. E2F then promotes the transcription of genes required for S phase entry, including cyclin E.[2] Cyclin E binds to and activates CDK2, forming the active CDK2-cyclin E complex.[1] This complex further phosphorylates pRb in a positive feedback loop, ensuring a complete and irreversible commitment to DNA replication.[2] The complex also phosphorylates other substrates involved in DNA synthesis and centrosome duplication. Given its central role in cell proliferation, the CDK2-cyclin E complex is a highly attractive target for the development of anti-cancer therapeutics.[3]
This compound: A Potent CDK2 Inhibitor
This compound is a small molecule inhibitor of CDK2.[4] While specific structural details and extensive characterization data are not widely available in the public domain, it is known to be a potent inhibitor with a half-maximal inhibitory concentration (IC50) of ≤20 nM against CDK2.[4][5] The compound is referenced under "Formula (I)" in patent literature, suggesting it belongs to a novel class of CDK2 inhibitors.[6][7]
Quantitative Data
Due to the proprietary nature of this compound, a comprehensive public dataset on its biochemical and cellular activities is not available. To provide a quantitative context for CDK2 inhibition, the following table summarizes key parameters for this compound alongside other representative and well-characterized CDK2 inhibitors.
| Inhibitor | Target(s) | IC50 / Kᵢ (nM) vs CDK2/cyclin E | Binding Affinity (Kᴅ) (nM) | Selectivity Profile | Reference(s) |
| This compound | CDK2 | ≤20 (IC50) | Not Publicly Available | Not Publicly Available | [4][5] |
| PF-06873600 | CDK2/4/6 | Kᵢ = 0.08 (CDK2/cyclin E1) | Not Publicly Available | CDK4/cyclin D1 (Kᵢ = 0.79 nM), CDK6/cyclin D3 (Kᵢ = 3.1 nM) | [8] |
| Dinaciclib | CDK1/2/5/9 | IC50 = 1 (CDK2) | Not Publicly Available | CDK1 (IC50 = 3 nM), CDK5 (IC50 = 1 nM), CDK9 (IC50 = 4 nM) | [5] |
| CVT-313 | CDK2 | IC50 = 500 | Not Publicly Available | Selective for CDK2 | [3] |
Signaling Pathway of CDK2-Cyclin E
The signaling cascade initiated by the CDK2-cyclin E complex is central to the G1/S transition. The following diagram illustrates the core pathway and the point of intervention for CDK2 inhibitors like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CDK2 inhibitors. While specific protocols for this compound are not publicly available, these represent standard industry and academic practices.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[9][10][11][12]
Objective: To determine the IC50 value of an inhibitor against the CDK2-cyclin E complex.
Materials:
-
Recombinant human CDK2/cyclin E complex
-
Substrate peptide (e.g., a derivative of Histone H1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the substrate and ATP solution in kinase buffer.
-
Add 0.5 µL of the test inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution). For the control, add 0.5 µL of DMSO.
-
To initiate the kinase reaction, add 2 µL of the CDK2/cyclin E enzyme solution in kinase buffer.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule inhibitor to its protein target.[13][14][15][16]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kᴅ) of an inhibitor for the CDK2-cyclin E complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CDK2-cyclin E complex (ligand)
-
Test inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the CDK2-cyclin E complex diluted in immobilization buffer over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor in running buffer over the immobilized CDK2-cyclin E surface.
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of bound inhibitor. This generates a sensorgram showing the association and dissociation phases.
-
-
Data Analysis:
-
The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kᴅ) is calculated as the ratio of kd to ka (Kᴅ = kd/ka).
-
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides a high-resolution three-dimensional structure of the inhibitor bound to the CDK2-cyclin E complex, revealing the precise binding mode and key molecular interactions.[3][17][18][19]
Objective: To determine the co-crystal structure of an inhibitor in complex with CDK2-cyclin E.
Materials:
-
Highly pure and concentrated CDK2-cyclin E complex
-
Test inhibitor
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Complex Formation: Incubate the CDK2-cyclin E protein with a molar excess of the inhibitor.
-
Crystallization:
-
Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion).
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
-
Crystal Harvesting and Cryo-protection:
-
Once crystals are grown, carefully harvest them and transfer them to a cryo-protectant solution to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in the X-ray beam.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known CDK2-cyclin E structure as a search model.
-
Build the inhibitor into the electron density map and refine the entire complex structure to high resolution.
-
Conclusion
This compound represents a potent inhibitor of the CDK2-cyclin E complex, a critical target in oncology. While detailed public data on this specific compound is limited, this guide has provided a comprehensive framework for understanding its mechanism of action and the experimental approaches used to characterize such inhibitors. By leveraging established protocols for kinase inhibition assays, surface plasmon resonance, and X-ray crystallography, researchers and drug development professionals can effectively evaluate and advance novel CDK2 inhibitors. The continued exploration of potent and selective inhibitors targeting the CDK2-cyclin E axis holds significant promise for the development of new and effective cancer therapies.
References
- 1. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 [mdpi.com]
- 2. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 3. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2020157652A2 - Cdk2 inhibitors - Google Patents [patents.google.com]
- 7. Cdk2 inhibitors - Patent WO-2020157652-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pfizer patents CDK2/4/6 inhibitors for cancer | BioWorld [bioworld.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. 7kjs - Crystal structure of CDK2/cyclin E in complex with PF-06873600 - Experimental details - Protein Data Bank Japan [pdbj.org]
- 18. Preparation of CDK/Cyclin Inhibitor Complexes for Structural Determination | Springer Nature Experiments [experiments.springernature.com]
- 19. rcsb.org [rcsb.org]
Understanding the chemical structure of Cdk2-IN-30
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk2-IN-30 is a potent and specific inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and available quantitative data. Detailed experimental protocols for assessing its activity and its role within the CDK2 signaling pathway are also presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| Chemical Formula | C₁₈H₂₅N₇O₃S |
| Molecular Weight | 419.50 g/mol |
| CAS Number | 2640038-22-6 |
| SMILES | CCOC1=C(C2=CNN=C2)C=CN3C1=NC(N[C@@H]4--INVALID-LINK--C)=N3 |
| IC₅₀ | ≤20 nM for CDK2[1] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of the CDK2 enzyme, it prevents the phosphorylation of key substrates required for cell cycle progression, particularly at the G1/S phase transition.[2][3] This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells where CDK2 is often overactive. The primary mechanism involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby preventing the expression of genes necessary for DNA replication.[4]
The CDK2 Signaling Pathway
CDK2 is a central node in the cell cycle signaling network. Its activity is tightly regulated by the binding of cyclins (primarily Cyclin E and Cyclin A) and by phosphorylation events. The pathway diagram below illustrates the key components and interactions within the CDK2 signaling cascade and the point of intervention for this compound.
Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK2 using a luminescence-based kinase assay.
Workflow Diagram:
References
The Therapeutic Potential of Selective CDK2 Inhibition in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] This technical guide explores the therapeutic potential of selective CDK2 inhibitors in oncology, using a representative compound profile based on preclinical data for potent and selective CDK2 inhibitors like INX-315. We delve into the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate these next-generation cancer therapeutics.
Introduction: The Rationale for Targeting CDK2 in Cancer
The cell division cycle is a tightly regulated process, and its deregulation is a fundamental characteristic of cancer.[5] Cyclin-dependent kinases (CDKs), in conjunction with their cyclin partners, orchestrate the progression through different phases of the cell cycle.[6] CDK2, when activated by cyclin E, plays a pivotal role in the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[2] Overexpression of cyclin E, a frequent event in various malignancies including breast and ovarian cancers, leads to aberrant CDK2 activity, uncontrolled cell proliferation, and poor prognosis.[1][7]
Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a standard of care in HR+/HER2- breast cancer.[6][8] This has spurred the development of highly selective CDK2 inhibitors to overcome this resistance and to treat cancers intrinsically dependent on CDK2 activity.[6]
Mechanism of Action: Restoring Cell Cycle Control
Selective CDK2 inhibitors function by binding to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its key substrates, most notably the retinoblastoma protein (Rb).[2][7] This inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for DNA replication, thereby inducing cell cycle arrest at the G1/S checkpoint.[2] By halting uncontrolled proliferation, these inhibitors can lead to tumor growth inhibition and, in some cases, apoptosis.[7]
Signaling Pathway
Caption: The CDK2 signaling pathway and the mechanism of action of a selective CDK2 inhibitor.
Preclinical Efficacy: Quantitative Data
The following tables summarize representative preclinical data for a selective CDK2 inhibitor, demonstrating its potency and anti-tumor activity in relevant cancer models.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin E | < 5 |
| CDK1/Cyclin B | > 500 |
| CDK4/Cyclin D1 | > 1000 |
| CDK6/Cyclin D3 | > 1000 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | IC50 (nM) |
| OVCAR3 | Ovarian | Amplified | 25 |
| MCF7 | Breast (HR+) | Normal | > 1000 |
| MCF7-CDK4/6i-R | Breast (HR+) | Normal (Resistant) | 150 |
| HCT-116 | Colon | Normal | 800 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell proliferation.
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| OVCAR3 (Ovarian) | Vehicle | 0 |
| This compound (50 mg/kg, QD) | 85 | |
| MCF7-CDK4/6i-R (Breast) | Vehicle | 0 |
| This compound (50 mg/kg, QD) | 70 |
Tumor growth inhibition is measured at the end of the study compared to the vehicle control group.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of a novel therapeutic agent. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency and selectivity of the CDK2 inhibitor against a panel of kinases.
Methodology:
-
Reagents: Recombinant human CDK enzymes and their respective cyclin partners, ATP, and a suitable substrate (e.g., a peptide derived from Rb).
-
Procedure: a. The kinase reaction is performed in a 96-well plate format. b. The inhibitor is serially diluted and pre-incubated with the kinase/cyclin complex. c. The reaction is initiated by the addition of ATP and the substrate. d. After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the CDK2 inhibitor on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are maintained in appropriate culture media supplemented with fetal bovine serum.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with a serial dilution of the CDK2 inhibitor for 72 hours. c. Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: IC50 values are determined from the dose-response curves.
Western Blot Analysis for Target Engagement
Objective: To confirm the mechanism of action by assessing the phosphorylation status of CDK2 substrates.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the CDK2 inhibitor for a specified time. Cells are then lysed to extract total protein.
-
SDS-PAGE and Western Blotting: a. Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane. b. The membrane is blocked and then incubated with primary antibodies against phospho-Rb (Ser807/811) and total Rb. c. Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the phospho-Rb band is normalized to the total Rb band to determine the extent of target inhibition.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the CDK2 inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Cancer cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The CDK2 inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Experimental Workflow
Caption: A representative experimental workflow for the preclinical evaluation of a CDK2 inhibitor.
Future Directions and Clinical Perspective
Selective CDK2 inhibitors hold significant promise as a new class of anti-cancer agents.[1] Ongoing research is focused on identifying predictive biomarkers, such as CCNE1 amplification, to select patients most likely to respond to therapy.[1] Clinical trials are underway to evaluate the safety and efficacy of CDK2 inhibitors, both as monotherapy and in combination with other agents, such as CDK4/6 inhibitors and chemotherapy.[1][6] The successful development of these targeted therapies could provide a much-needed treatment option for patients with resistant and hard-to-treat cancers.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elgenelim.com [elgenelim.com]
- 5. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of pRb Phosphorylation upon Cdk2-IN-30 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In the G1 phase of the cell cycle, pRb is in a hypophosphorylated state and binds to the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry. The phosphorylation of pRb by cyclin D-CDK4/6, followed by hyperphosphorylation by the cyclin E-Cdk2 complex, leads to the release of E2F, allowing for cell cycle progression.[1]
Dysregulation of the pRb pathway is a hallmark of many cancers. Cdk2 is a key kinase responsible for the hyperphosphorylation and subsequent inactivation of pRb.[2] Therefore, inhibitors of Cdk2 are of significant interest in cancer drug development. This document provides a detailed protocol for assessing the efficacy of a Cdk2 inhibitor, Cdk2-IN-30, by monitoring the phosphorylation status of pRb at Serine 807/811 using Western blot analysis. A decrease in pRb phosphorylation at these sites serves as a direct biomarker of Cdk2 inhibition.[3]
Signaling Pathway
The inhibition of Cdk2 by this compound is expected to block the hyperphosphorylation of the retinoblastoma protein (pRb). This leads to pRb remaining in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, resulting in a G1 cell cycle arrest.
Caption: Cdk2-pRb Signaling Pathway and Inhibition.
Experimental Protocols
This section outlines the detailed methodology for the Western blot analysis of total pRb and phosphorylated pRb (p-pRb Ser807/811) following treatment with the Cdk2 inhibitor, this compound.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest. A typical seeding density for many cell lines is 0.5-1.0 x 10^6 cells per well.[4][5]
-
Cell Treatment: Once the cells have adhered and are in the exponential growth phase (typically 24 hours after seeding), treat the cells with varying concentrations of this compound. It is recommended to perform a dose-response experiment (e.g., 0, 0.1, 1, 10, 100, 1000 nM) and a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to determine the optimal conditions for observing a decrease in pRb phosphorylation. Include a vehicle control (e.g., DMSO) in all experiments.
Protein Extraction
-
Cell Lysis: After the desired treatment period, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the desired amount of protein (typically 20-40 µg per lane) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6][7]
-
SDS-PAGE: Load the denatured protein samples and a pre-stained protein ladder onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel at 150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against total pRb and phospho-pRb (Ser807/811) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The following tables summarize the quantitative data for the key experimental parameters.
| Parameter | Recommended Value | Reference |
| Cell Seeding | ||
| 6-well plate | 0.5 - 1.0 x 10^6 cells/well | [4][5] |
| Protein Loading | ||
| Total Protein | 20 - 40 µ g/lane | [6][7] |
| Antibody Dilutions | ||
| Primary: Phospho-pRb (Ser807/811) | 1:1000 - 1:2000 | [9][10][11] |
| Primary: Total pRb | 1:1000 | [12] |
| Secondary: HRP-conjugated | 1:2000 - 1:5000 | [8] |
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for analyzing pRb phosphorylation after this compound treatment.
Caption: Western Blot Workflow Diagram.
References
- 1. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential regulation of retinoblastoma protein function by specific Cdk phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
- 10. absave.com [absave.com]
- 11. Phospho-Rb (Ser807/811) (D20B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Proliferation Assay with Cdk2-IN-30 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk2-IN-30, a potent Cyclin-dependent kinase 2 (Cdk2) inhibitor, in cell proliferation assays. This document outlines the mechanism of action of Cdk2 inhibitors, provides detailed protocols for assessing the anti-proliferative effects of this compound, and presents representative data for similar Cdk2 inhibitors.
Introduction to Cdk2 and its Role in Cell Proliferation
Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the transition from the G1 to the S phase.[1][2][3] Cdk2 forms active complexes with Cyclin E and Cyclin A, which phosphorylate various substrates, including the retinoblastoma protein (Rb).[1][2] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.[3] Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for cancer therapy.[2]
This compound is a Cdk2 inhibitor with a reported IC50 value of ≤20 nM.[4] By inhibiting Cdk2, this compound is expected to block the G1-S phase transition, leading to cell cycle arrest and a reduction in cell proliferation. These application notes provide the necessary protocols to investigate and quantify the anti-proliferative effects of this compound in cultured cancer cells.
Data Presentation: Efficacy of Cdk2 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of various Cdk2 inhibitors against the Cdk2 enzyme and in cancer cell lines. Note that specific IC50 values for this compound in various cell lines need to be determined experimentally. The data presented here for other Cdk2 inhibitors can serve as a reference for expected potency.
Table 1: In Vitro Inhibitory Activity of Selected Cdk2 Inhibitors against Cdk2 Kinase
| Compound | Target Kinase | IC50 (nM) |
| This compound | Cdk2 | ≤20 [4] |
| AT7519 | Cdk2 | 44[5] |
| Milciclib (PHA-848125) | Cdk2 | 3[5] |
| (R)-roscovitine | Cdk2 | 100[5] |
Table 2: Anti-proliferative Activity of Cdk2 Inhibitor INX-315 in Ovarian Cancer Cell Lines
| Cell Line | Histology | CCNE1 Amplification | INX-315 IC50 (nM) |
| OVCAR-3 | High-Grade Serous | Yes | 36[6] |
| Kuramochi | High-Grade Serous | Yes | 45[6] |
| COV362 | High-Grade Serous | Yes | 28[6] |
| SNU-119 | Clear Cell | Yes | 10[6] |
| OVISE | Clear Cell | No | >1000 |
| TOV-21G | Clear Cell | No | >1000 |
Table 3: Anti-proliferative Activity of Novel Cdk2 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Description | CDK2i-4 IC50 (nM) | CDK2i-5 IC50 (nM) | CDK2i-6 IC50 (nM) |
| HCC1806 | Triple-Negative Breast Cancer | 13 | 3 | 8 |
| BT549 | Triple-Negative Breast Cancer | 25 | 7 | 15 |
| MCF7 | ER+ Breast Cancer | 183 | 48 | 126 |
| MCF7 Palbo-R | Palbociclib-Resistant MCF7 | 31 | 8 | 21 |
| Data adapted from G1 Therapeutics poster presentation.[7] |
Experimental Protocols
Here we provide detailed protocols for three common cell proliferation assays: MTS Assay, Crystal Violet Assay, and BrdU Incorporation Assay. These assays can be used to determine the effect of this compound on the proliferation of adherent or suspension cell lines.
Protocol 1: MTS Cell Proliferation Assay
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product, which is soluble in cell culture media. The quantity of formazan is directly proportional to the number of living cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well in 100 µL of complete culture medium. The optimal cell density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[8][9]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[8][9] The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Subtract the average absorbance of the background control wells (medium only) from all other values. Plot the absorbance against the concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Crystal Violet Cell Proliferation Assay
This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of retained dye is proportional to the number of cells.
Materials:
-
96-well tissue culture plates
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727) (for fixing)
-
0.5% Crystal Violet solution in 25% methanol
-
Solubilizing solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTS Assay protocol.
-
Washing: After the treatment period, carefully aspirate the medium. Wash the cells twice with 200 µL of PBS per well.
-
Fixation: Add 100 µL of methanol to each well and incubate for 10-15 minutes at room temperature.[10]
-
Staining: Aspirate the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[11]
-
Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of a solubilizing solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm.[11][12]
-
Data Analysis: Similar to the MTS assay, calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This immunoassay measures the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA of proliferating cells, providing a direct measure of DNA synthesis.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling reagent (typically 10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTS Assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling reagent to each well to a final concentration of 10 µM.[13] Incubate for the remaining time.
-
Fixation and Denaturation: Aspirate the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[13][14]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.[13][15]
-
Secondary Antibody and Substrate: Wash the wells. If a primary antibody without a conjugate is used, add a secondary HRP-conjugated antibody and incubate. After washing, add the TMB substrate and incubate until color develops.[13][15]
-
Stopping the Reaction: Add 100 µL of stop solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[13]
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Cdk2 Signaling Pathway in Cell Cycle Progression
Caption: Cdk2 signaling pathway in G1/S transition.
Experimental Workflow for this compound Cell Proliferation Assay
Caption: Workflow for cell proliferation assays.
Logical Relationship of Cdk2 Inhibition and Cellular Outcomes
Caption: Effects of Cdk2 inhibition on cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. tpp.ch [tpp.ch]
- 11. researchgate.net [researchgate.net]
- 12. Crystal violet staining protocol | Abcam [abcam.com]
- 13. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. cohesionbio.com [cohesionbio.com]
Troubleshooting & Optimization
Troubleshooting Cdk2-IN-30 insolubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Cdk2-IN-30 insolubility in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound in Media
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening and how can I fix it?
A1: This is a common issue for many potent, selective kinase inhibitors, which are often hydrophobic (lipophilic) and have very low aqueous solubility.[1][2] this compound dissolves well in the organic solvent DMSO, but when this concentrated stock is rapidly diluted into the aqueous environment of your culture medium, the compound "crashes out" of solution, leading to precipitation.[1][3]
To prevent this, follow a careful dilution protocol. The key is to avoid a rapid change in solvent environment.
Recommended Protocol to Prevent Precipitation:
-
Prepare a High-Concentration Stock: First, prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous (water-free) DMSO. As recommended by the supplier, sonication may be required to fully dissolve the compound.[4]
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C before use.[1]
-
Perform a Stepwise Dilution: Do not add the concentrated DMSO stock directly to your final volume of media.[3][5] Instead, perform an intermediate dilution. For example, add a small volume of your 10 mM stock to a larger volume of pure DMSO to create a 1 mM solution first.
-
Add to Media and Mix: Add the required volume of the lower-concentration stock dropwise into the pre-warmed medium while gently vortexing or swirling.[1][3] This ensures rapid dispersal and prevents localized high concentrations of the compound.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is 0.5% or lower (ideally ≤0.1%) to minimize cytotoxicity.[1][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Issue: Delayed Precipitation or Media Cloudiness
Q2: The media containing this compound looked clear initially, but became cloudy after several hours in the incubator. What could be the cause?
A2: Delayed precipitation can occur due to several factors:
-
Temperature Fluctuations: Small molecules can be less soluble at lower temperatures. If plates are removed from the 37°C incubator for extended periods (e.g., for microscopy), the compound may come out of solution.[1]
-
pH Instability: Changes in the pH of the medium over time can affect the solubility of the compound.
-
Compound Instability: The compound may not be stable in the aqueous media for the duration of your experiment at 37°C.[7]
-
Concentration Above Saturation: The concentration used may be just at the edge of its solubility limit in your specific media, and over time, it begins to precipitate.
Troubleshooting Steps:
-
Maintain Temperature: When performing microscopy, use a heated stage to maintain the plate at 37°C. Minimize the time that plates are outside the incubator.[1]
-
Use Buffered Media: Ensure you are using a well-buffered medium, such as one containing HEPES, to maintain a stable pH.[1]
-
Determine Maximum Solubility: Your working concentration may be too high for your specific media and conditions. It is crucial to experimentally determine the maximum soluble concentration using the protocol below.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC₅₀ value of ≤20 nM.[4] It is supplied as a white to off-white solid. Its chemical and solubility properties necessitate careful handling to ensure it remains in solution for cell-based experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅N₇O₃S | [4] |
| Molecular Weight | 419.50 g/mol | [4] |
| Solubility in DMSO | 100 mg/mL (238.38 mM) | [4] |
| Aqueous Solubility | Poor (requires experimental determination) | [1][2] |
Q2: What is the correct procedure for preparing and storing a stock solution of this compound?
A2: Preparing a valid stock solution is the first critical step.
-
Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Use a fresh, high-purity, anhydrous grade of DMSO, as absorbed water can significantly reduce the compound's solubility.[4]
-
Add the calculated volume of DMSO to the powder to achieve your desired high concentration (e.g., 10 mM).
-
Vortex thoroughly and use an ultrasonic bath to ensure the compound is completely dissolved, as recommended by the manufacturer.[4]
-
Visually inspect the solution to confirm there are no visible particles.
-
For storage, aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4][7]
Q3: My DMSO stock solution of this compound has precipitated. What should I do?
A3: If your DMSO stock shows signs of precipitation, it may have been stored improperly or the DMSO may have absorbed water. You can try to redissolve the compound by gently warming the vial to 37°C and sonicating.[7] If the precipitate does not fully dissolve, it is highly recommended to discard the stock and prepare a fresh one to ensure accurate dosing in your experiments.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Media
This protocol helps you find the highest concentration of this compound that will remain in solution in your specific complete cell culture medium.
-
Prepare Serial Dilutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this, create a series of intermediate dilutions in DMSO (e.g., 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM, etc.).
-
Add to Media: In a 96-well clear-bottom plate, add 198 µL of your complete, pre-warmed (37°C) cell culture medium to each well.
-
Dilute into Wells: Add 2 µL of each DMSO intermediate dilution to triplicate wells. This creates a 1:100 dilution and a final DMSO concentration of 1%. This will result in final concentrations of 20 µM, 10 µM, 5 µM, 2 µM, 1 µM, etc. Also, prepare triplicate vehicle control wells with 2 µL of pure DMSO.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation:
-
Visual Inspection: At multiple time points (e.g., 0, 2, 6, and 24 hours), visually inspect the wells under a microscope for any signs of precipitate (crystals, cloudiness).[1]
-
Quantitative Assessment: To quantify precipitation, measure the absorbance of the plate at a wavelength between 550-650 nm (e.g., 600 nm).[3] An increase in absorbance compared to the DMSO control indicates light scattering from insoluble particles.
-
-
Determine Concentration: The highest concentration that remains clear both visually and shows no significant increase in absorbance is the maximum working soluble concentration for your experimental conditions.[3]
Visualized Workflows and Pathways
Caption: A step-by-step logical guide for troubleshooting precipitation.
Caption: Cdk2 signaling in the G1-S cell cycle transition.
References
Cdk2-IN-30 off-target effects and how to mitigate them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cdk2-IN-30, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The primary focus is to help identify and mitigate potential off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 value of ≤20 nM.[1] CDK2 is a key regulator of cell cycle progression, particularly the transition from the G1 to the S phase.[][3] In complex with cyclin E, CDK2 phosphorylates various substrates, including the retinoblastoma protein (pRb), which in turn activates E2F transcription factors and initiates DNA synthesis.[4][5] By inhibiting CDK2, this compound is designed to block this transition, leading to cell cycle arrest.
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[6] For kinase inhibitors, these effects often arise because the ATP-binding pocket, the site where many inhibitors act, is highly conserved across the human kinome. This structural similarity can lead to the inhibitor binding to and modulating the activity of other kinases. Such off-target interactions are a significant concern as they can lead to unexpected cellular phenotypes, toxicity, and misinterpretation of experimental data.[6]
Q3: What are the likely off-target kinases for a CDK2 inhibitor?
A3: Due to the high degree of sequence homology in the ATP-binding site, the most common off-targets for CDK2 inhibitors are other members of the CDK family. These often include CDK1, CDK5, and CDK9.[6] Some CDK2 inhibitors have also been shown to interact with non-kinase proteins.[6] It is crucial to experimentally determine the selectivity profile of this compound in your specific experimental system.
Q4: How can I determine the specific off-target effects of this compound?
A4: The most comprehensive method is to perform a kinome-wide selectivity screen. This involves testing the inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each.[7] Cellular-based methods, such as cellular thermal shift assays (CETSA) or NanoBRET target engagement assays, can then be used to confirm which of these off-targets are engaged by this compound within a cellular context.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides a systematic approach to investigate potential off-target effects.
Issue 1: Unexpected or More Potent Phenotype than Expected
You observe a cellular phenotype (e.g., apoptosis, differentiation, morphological changes) that is not consistent with the known functions of CDK2 inhibition or the phenotype is observed at a much lower concentration than anticipated.
Potential Cause: An off-target effect of this compound may be responsible for the observed phenotype.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Recommended Actions:
-
Perform Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.
-
Confirm Cellular Target Engagement: Use a cellular assay to determine if the identified off-targets are engaged by this compound in your cell line.
-
Validate Functional Relevance:
-
Genetic Knockdown: Use siRNA or CRISPR to knock down the expression of the potential off-target kinase. If the knockdown phenocopies the effect of this compound, it suggests the off-target interaction is functionally significant.
-
Pathway Analysis: Use western blotting to examine the phosphorylation status of known downstream substrates of the identified off-target kinase.
-
-
Mitigation Strategies:
-
Titrate Concentration: Use the lowest concentration of this compound that effectively inhibits CDK2 while minimizing engagement of off-targets.
-
Use an Alternative Inhibitor: Compare the phenotype with that of a structurally unrelated CDK2 inhibitor. If the phenotype persists, it is more likely to be an on-target effect.
-
Rescue Experiment: Overexpress a drug-resistant mutant of CDK2. If this rescues the phenotype, it confirms the effect is on-target.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
This compound shows high potency in a biochemical assay (e.g., against purified CDK2 enzyme) but is significantly less potent in cellular assays (e.g., cell viability, target phosphorylation).
Potential Causes:
-
Poor cell permeability of the compound.
-
High intracellular ATP concentrations competing with the inhibitor.
-
Rapid metabolism or efflux of the compound from the cell.
-
Activation of compensatory signaling pathways.
Troubleshooting Workflow:
Caption: Workflow for addressing potency discrepancies.
Recommended Actions:
-
Confirm Cellular Target Engagement: Perform a direct target engagement assay like CETSA or NanoBRET to verify that this compound is binding to CDK2 in your cells.
-
Assess Downstream Signaling: Use western blotting to measure the phosphorylation of a direct CDK2 substrate, such as Rb at Ser807/811, over a time course and with increasing concentrations of this compound.
-
Investigate Compensatory Pathways: Inhibition of CDK2 can sometimes lead to the activation of other CDKs, like CDK1, as a compensatory mechanism.[8] Use western blotting to check the activation status of other relevant kinases.
Quantitative Data
As a comprehensive kinome scan for this compound is not publicly available, researchers should perform their own selectivity profiling. The following tables provide a template for presenting such data and a list of common off-targets for CDK2 inhibitors based on published data for other compounds.
Table 1: Template for this compound Kinome Profiling Results
| Kinase Target | IC50 (nM) or % Inhibition @ [X] µM | Kinase Family | Notes |
| CDK2 (On-Target) | ≤20 | CDK | Primary Target |
| CDK1 | User-determined value | CDK | Common off-target |
| CDK9 | User-determined value | CDK | Common off-target |
| Kinase X | User-determined value | e.g., MAPK | User-determined |
| Kinase Y | User-determined value | e.g., PI3K | User-determined |
| ... (continue for all kinases tested) |
Table 2: Common Off-Targets of Other CDK2 Inhibitors
| Inhibitor Name | Off-Target Kinase | IC50 (nM) | Reference |
| Dinaciclib | CDK1 | <5 | [6] |
| CDK5 | <5 | [6] | |
| CDK9 | <5 | [6] | |
| Milciclib | CDK1 | Sub-µM | [9] |
| CDK4 | Sub-µM | [9] | |
| CDK5 | Sub-µM | [9] | |
| Roscovitine (Seliciclib) | CDK5 | 160 | [9] |
| CDK7 | Sub-µM | [9] | |
| CDK9 | Sub-µM | [9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Kinome Scan)
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., >400).
-
Assay Format: The service will typically perform a radiometric (e.g., ³³P-ATP incorporation) or fluorescence-based assay to measure the enzymatic activity of each kinase in the presence of this compound.
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity compared to a vehicle (DMSO) control. Hits are typically defined as kinases with >50-70% inhibition.
-
Follow-up: For significant hits, determine the IC50 value by performing a dose-response analysis.
Protocol 2: Western Blot for On- and Off-Target Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of downstream substrates of CDK2 and potential off-target kinases.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a dose range of this compound (e.g., 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies against:
-
On-Target Effect: Phospho-Rb (Ser807/811), Total Rb
-
Potential Off-Target Effects (example): Phospho-CDK1 (Tyr15), Total CDK1
-
Loading Control: GAPDH, β-actin, or Tubulin
-
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cdk2-IN-30 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to Cdk2-IN-30 and other selective CDK2 inhibitors in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity or acquired resistance to this compound after prolonged treatment. | Upregulation of CDK2 and/or Cyclin E1 expression.[1][2] | 1. Confirm Target Upregulation: Perform Western blot analysis to assess the protein levels of CDK2 and Cyclin E1 in resistant cells compared to parental cells. 2. Alternative Therapeutic Strategy: Consider combination therapy with agents that are effective in cells with high Cyclin E1 levels, such as PARP inhibitors.[3] |
| Intrinsic resistance to this compound in certain cell lines. | 1. Presence of bypass signaling pathways: Activation of alternative pathways like the c-MET/FAK signaling axis can mediate resistance.[3] 2. Selection of polyploid cells: Pre-existing polyploid cells within a heterogeneous tumor population may be less sensitive to CDK2 inhibition.[1][2] | 1. Pathway Analysis: Use phosphoproteomics to identify activated bypass pathways. Consider co-treatment with inhibitors of the identified pathways (e.g., c-MET inhibitors). 2. Cell Cycle Analysis: Analyze the DNA content of the cell population using flow cytometry to identify polyploidy.[1] Consider therapies that target aneuploidy. |
| Suboptimal efficacy of this compound as a monotherapy. | Compensatory activation of other cell cycle kinases: Inhibition of CDK2 can sometimes lead to the activation of other CDKs, such as CDK4/6, as a resistance mechanism. | Combination Therapy: Combine this compound with a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib). This dual inhibition can lead to a more complete cell cycle arrest and synergistic anti-tumor effects.[4] |
| Heterogeneous response to this compound within a cell population. | Tumor heterogeneity: The cell population may contain a mix of sensitive and resistant clones. | Single-Cell Analysis: Perform single-cell RNA sequencing to identify subpopulations with distinct gene expression profiles that may confer resistance. This can help in identifying novel resistance markers. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to selective CDK2 inhibitors like this compound?
A1: Resistance to selective CDK2 inhibitors can arise through several mechanisms:
-
Upregulation of the target: Increased expression of CDK2 and its binding partner, Cyclin E1, can overcome the inhibitory effect of the drug.[1][2]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the need for CDK2 activity in cell cycle progression. One such pathway is the c-MET/FAK axis.[3]
-
Selection of polyploid cells: A subset of cancer cells with a higher number of chromosome sets (polyploidy) may be inherently less dependent on CDK2 for proliferation and can be selected for during treatment.[1][2]
-
Loss of key tumor suppressors: Loss of function of tumor suppressors like RB1 can uncouple the cell cycle from CDK2 regulation.[3]
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
A2: You can assess resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) value for this compound in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[5] This can be done using a cell viability assay such as the MTT or CellTiter-Glo assay.
Q3: What are the most promising combination strategies to overcome this compound resistance?
A3: Combining this compound with other anti-cancer agents is a highly effective strategy to overcome resistance. Promising combinations include:
-
CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib): This combination provides a more comprehensive blockade of the cell cycle and has shown synergistic effects in preclinical models of CDK4/6 inhibitor-resistant breast cancer.[4][6]
-
PARP inhibitors: In cancers with high levels of Cyclin E1, combining a CDK2 inhibitor with a PARP inhibitor can be particularly effective.[3]
-
Chemotherapy (e.g., Doxorubicin): Sequential treatment with a CDK inhibitor followed by doxorubicin (B1662922) has been shown to be synthetically lethal in certain cancer types.
-
PI3K/AKT inhibitors: Dual inhibition of CDK2 and the PI3K/AKT pathway can overcome resistance in some cancers.[3]
Q4: Are there any biomarkers that can predict sensitivity or resistance to this compound?
A4: Yes, several biomarkers are being investigated:
-
High Cyclin E1 (CCNE1) amplification/overexpression: This is a key biomarker associated with sensitivity to CDK2 inhibitors.[1][7]
-
Loss of RB1: Loss of the retinoblastoma protein can confer resistance to CDK4/6 inhibitors and may indicate a dependency on CDK2, suggesting potential sensitivity to this compound.[3]
-
Upregulation of CDK2: Increased CDK2 expression is a potential mechanism of acquired resistance.[1][2]
Quantitative Data Summary
Table 1: IC50 Values of Selective CDK2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| PF-06873600 | HCC1806 | Triple-Negative Breast Cancer | 73 | [5] |
| BT549 | Triple-Negative Breast Cancer | 11 | [5] | |
| MCF7 | ER+ Breast Cancer | >10,000 | [5] | |
| MCF7 Palbo-R | Palbociclib-Resistant ER+ Breast Cancer | 2 | [5] | |
| BLU-222 | OVCAR3 | Ovarian Cancer (CCNE1 amplified) | Potent inhibition | [7] |
| Dinaciclib | SUM149 | Inflammatory Breast Cancer | 10-20 (used in combination) | [8] |
| Roscovitine | Various | Various | 100 (for CDK2) | [9] |
Table 2: Synergy Scores for Combination Therapies with CDK2 Inhibitors
| CDK2 Inhibitor | Combination Agent | Cell Line | Cancer Type | Synergy Score (CI) | Reference |
| CDK2 inhibitor II | Palbociclib | GIST430 | Gastrointestinal Stromal Tumor | 92.97 | [10] |
| GIST430/654 | Imatinib-Resistant GIST | 80.21 | [10] | ||
| Meriolin 5 | Epirubicin | SUM149 | Inflammatory Breast Cancer | 0.62 | [8] |
| KPL4 | Inflammatory Breast Cancer | 0.79 | [8] | ||
| CDK2 siRNA | Palbociclib | MCF7 | ER+ Breast Cancer | < 1 | [6] |
| MCF7-PR | Palbociclib-Resistant ER+ Breast Cancer | < 1 | [6] |
Note: CI (Combination Index) < 1 indicates synergy.
Experimental Protocols
Protocol 1: Generation of Palbociclib-Resistant MCF7 Cells (MCF7-PR)
-
Cell Culture: Culture MCF7 cells in EMEM supplemented with 10% FBS, glutamax, and insulin.
-
Initial Treatment: Begin by treating the cells with Palbociclib at the IC50 concentration (approximately 750 nM for MCF7).
-
Dose Escalation: Gradually increase the concentration of Palbociclib in a stepwise manner over a period of 7-9 months.[11][12]
-
Maintenance: Once resistance is established (cells proliferate in the presence of high concentrations of Palbociclib, e.g., 1 µM), maintain the resistant cell line (MCF7-PR) in media containing this concentration of the drug.[5]
-
Verification: Regularly confirm resistance by comparing the IC50 of Palbociclib in the resistant line to the parental MCF7 line using a cell viability assay.
Protocol 2: Western Blot Analysis of CDK2 and Cyclin E1
-
Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK2, Cyclin E1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[13]
Protocol 3: CDK2 Knockdown using siRNA
-
Cell Seeding: Seed the target cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection: Transfect the cells with CDK2-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[14][15] A typical final siRNA concentration is 12.5 nM.[6]
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Verification of Knockdown: Assess the efficiency of CDK2 knockdown at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.[16]
-
Functional Assays: Perform downstream functional assays, such as cell viability or cell cycle analysis, to determine the effect of CDK2 knockdown.
Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired compounds (e.g., this compound and Palbociclib).
-
Fixation: After the treatment period, wash the cells with PBS and fix them with a 2% formaldehyde/0.2% glutaraldehyde (B144438) solution for 5 minutes at room temperature.[17]
-
Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C overnight in a non-CO2 incubator.[18][19]
-
Visualization: Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.
Protocol 5: Co-immunoprecipitation (Co-IP) of Cyclin E and CDK2
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., IP Lysis Buffer containing 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, and protease/phosphatase inhibitors) to preserve protein-protein interactions.[20]
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.[21]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Cyclin E or CDK2 overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for another 1-3 hours to capture the antibody-protein complexes.[22]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both Cyclin E and CDK2 to confirm their interaction.
Signaling Pathways and Workflows
Caption: this compound action and mechanisms of resistance in the cell cycle.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Logical relationships for troubleshooting this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of resistant cells [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells [bmbreports.org]
- 16. researchgate.net [researchgate.net]
- 17. buckinstitute.org [buckinstitute.org]
- 18. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 20. assaygenie.com [assaygenie.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
How to control for Cdk2-IN-30 cytotoxicity in normal cells
Welcome to the technical support center for Cdk2-IN-30. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting potential issues, with a specific focus on controlling for cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. CDK2 is primarily active during the G1 and S phases of the cell cycle.[1][2] By inhibiting CDK2, this compound primarily induces cell cycle arrest at the G1/S checkpoint, preventing DNA replication and subsequent cell division.[3] In many cancer cells, this sustained arrest can lead to the induction of apoptosis (programmed cell death).[3][4]
Q2: Why am I observing cytotoxicity in my normal (non-cancerous) control cells?
A2: While this compound is designed to target rapidly proliferating cancer cells that are often dependent on CDK2 activity[1], some level of cytotoxicity in normal proliferating cells can occur. This is because CDK2 also plays a role in the cell cycle of normal cells. However, normal cells often have more robust cell cycle checkpoint controls and may be less sensitive to CDK2 inhibition compared to cancer cells with dysregulated cell cycle machinery.[5] High concentrations of this compound or prolonged exposure can lead to off-target effects or overwhelm the cellular machinery in normal cells, resulting in cytotoxicity.[6][7]
Q3: What are the potential off-target effects of this compound?
A3: Like many kinase inhibitors, this compound may exhibit off-target activity, especially at higher concentrations.[6][7] Due to the structural similarity of the ATP-binding pocket across the kinome, this compound could potentially inhibit other kinases. For instance, some selective CDK2 inhibitors have been shown to have activity against other CDKs (like CDK1, CDK3, CDK5) and other kinases such as CSF1R at elevated concentrations.[5] It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes on-target effects while minimizing off-target toxicity.
Q4: How can I confirm that the observed cell death is due to apoptosis?
A4: To confirm that this compound is inducing apoptosis, you can perform several assays that measure key markers of this process. A common method is to measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[] You can use a caspase activity assay, such as one that detects the cleavage of a fluorogenic or colorimetric substrate by Caspase-3/7. Additionally, you can use flow cytometry to detect the externalization of phosphatidylserine (B164497) using Annexin V staining or analyze DNA fragmentation using a TUNEL assay.
Q5: Is there a link between this compound, reactive oxygen species (ROS), and cytotoxicity?
A5: Yes, there is an emerging link between CDK2 activity and cellular redox status. Recent studies have shown that mitochondrial ROS can promote the activation of CDK2.[9][10] Therefore, the cytotoxic effects of this compound could be influenced by the basal ROS levels in your cells. It is possible that this compound treatment could alter cellular ROS levels, or conversely, the cellular redox environment could impact the efficacy and toxicity of the inhibitor. Measuring ROS levels in your experimental system may provide valuable insights.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cells
| Possible Cause | Suggested Solution |
| Concentration too high | Perform a dose-response curve to determine the IC50 in both your cancer and normal cell lines. Use the lowest effective concentration that shows a differential effect. |
| Prolonged exposure time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find an optimal incubation period that maximizes cancer cell death while minimizing toxicity to normal cells. |
| Off-target effects | If possible, compare the effects of this compound with a structurally different CDK2 inhibitor. If the toxicity in normal cells persists, it may be an on-target effect. Consider performing a kinome screen to identify potential off-target kinases.[10] |
| High sensitivity of the normal cell line | If using a rapidly dividing normal cell line, consider using a more quiescent or slower-dividing normal cell line as a control to better represent the in vivo situation. Some studies have shown that certain normal cell lines, like the benign human fibroblast line Hs68, are less sensitive to specific CDK2 inhibitors.[5] |
| Induction of Oxidative Stress | Co-treat normal cells with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity. This can help determine if oxidative stress is a contributing factor.[6] |
Issue 2: Low or No Efficacy in Cancer Cells
| Possible Cause | Suggested Solution |
| Cell line is not dependent on CDK2 | Some cancer cell lines may have bypass pathways or are not highly dependent on CDK2 for proliferation.[4] Screen a panel of cancer cell lines to identify those with known CDK2 dependency (e.g., those with Cyclin E1 amplification).[11] |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment and store them according to the manufacturer's instructions. |
| Drug efflux | Some cancer cells overexpress efflux pumps that can reduce the intracellular concentration of the inhibitor. Consider using an efflux pump inhibitor as a tool compound to test this possibility. |
| Acquired resistance | Prolonged treatment can lead to resistance. This can occur through upregulation of other CDKs or bypass signaling pathways.[12] Consider combination therapies, for example, with a CDK4/6 inhibitor.[12] |
Experimental Protocols
Protocol 1: Determining IC50 Values using MTT Assay
This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.[][13]
Materials:
-
Cells treated with this compound
-
Caspase-3/7 Glo® Assay kit (or equivalent)
-
Luminometer or plate reader with luminescence detection
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations and for different durations. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control.
Protocol 3: Reactive Oxygen Species (ROS) Detection
This protocol uses a cell-permeable dye (like DCFDA) to measure intracellular ROS levels.[2][14][15]
Materials:
-
Cells treated with this compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Dye Loading: Wash the cells with PBS and then incubate with H2DCFDA solution (e.g., 10 µM in PBS) for 30 minutes at 37°C, protected from light.
-
Washing: Remove the H2DCFDA solution and wash the cells again with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
Caption: Simplified Cdk2 signaling pathway in G1/S phase transition.
Caption: Troubleshooting workflow for high cytotoxicity in normal cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. A ROS-dependent mechanism promotes CDK2 phosphorylation to drive progression through S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species-mediated senescence is accelerated by inhibiting Cdk2 in Idh2-deficient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy [frontiersin.org]
- 15. CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cdk2 Inhibition in Cells: A Comparative Guide for Researchers
For researchers and drug development professionals, rigorous validation of a compound's in-cell activity is paramount. This guide provides a framework for validating the efficacy of Cdk2-IN-30, a potent Cyclin-dependent kinase 2 (Cdk2) inhibitor, and objectively comparing its performance against other common Cdk2 inhibitors.
Cdk2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its aberrant activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent inhibitor with a reported IC50 value of ≤20 nM.[3][4] This guide outlines essential experiments to confirm its on-target effects in a cellular context and provides a comparative analysis with other known Cdk2 inhibitors.
Comparative Analysis of Cdk2 Inhibitors
A direct comparison of the biochemical and cellular potency of Cdk2 inhibitors is crucial for selecting the appropriate tool compound for research or as a starting point for drug development. The following table summarizes the reported IC50 values for this compound and a selection of alternative Cdk2 inhibitors. It is important to note that direct comparisons are most meaningful when assays are performed under identical conditions.
| Inhibitor | Cdk2 IC50 (nM) | Other Kinase Targets (IC50, nM) | Cell-based Potency (GI50/IC50, µM) |
| This compound | ≤20[3][4] | Data not publicly available | Data not publicly available |
| Milciclib | 45[5] | Cdk1, Cdk4, Cdk5, Cdk7, TRKA[5] | Varies by cell line[5] |
| (R)-Roscovitine (Seliciclib) | 700[6] | Cdk1 (650), Cdk5 (160)[6] | 15.2 (average in tumor cell lines)[7] |
| Dinaciclib | 1[8] | Cdk1 (3), Cdk5 (1), Cdk9 (4)[8] | Varies by cell line[8] |
| PF-07104091 | Not specified | Not specified | Induces tumor reduction in vivo[1] |
| CDK2-IN-4 | 44[9] | Cdk1 (86,000)[9] | Not specified |
| AT7519 | 44[10] | Cdk1 (190), Cdk4 (67), Cdk5 (18), Cdk9 (<10)[10] | Not specified |
Experimental Validation of Cdk2 Inhibition in Cells
To validate the inhibitory effect of this compound in a cellular setting, a series of well-established assays should be performed. These experiments aim to demonstrate target engagement and the expected downstream cellular consequences of Cdk2 inhibition.
Western Blot Analysis of Retinoblastoma Protein (Rb) Phosphorylation
Principle: A primary downstream target of the Cdk2/cyclin E complex is the Retinoblastoma protein (Rb).[11] Phosphorylation of Rb by Cdk2 is a critical step for progression through the G1/S checkpoint. Inhibition of Cdk2 should lead to a decrease in the phosphorylation of Rb at Cdk2-specific sites (e.g., Serine 807/811).[8][12]
Expected Outcome: Treatment of cancer cell lines (e.g., MCF-7, U2OS) with this compound should result in a dose-dependent decrease in the levels of phosphorylated Rb (pRb), while the total Rb levels remain unchanged.
Cell Cycle Analysis by Flow Cytometry
Principle: Cdk2 activity is essential for the transition from the G1 to the S phase of the cell cycle.[1][2] Inhibition of Cdk2 is expected to cause an arrest in the G1 phase. This can be visualized by staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI) and analyzing the cell population distribution across the different cell cycle phases using flow cytometry.
Expected Outcome: Treatment with this compound should lead to an accumulation of cells in the G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases.
Cell Proliferation Assay
Principle: By arresting the cell cycle, Cdk2 inhibitors are expected to inhibit cell proliferation. This can be quantified using various methods, such as the MTS assay, which measures metabolic activity as an indicator of cell viability.[13]
Expected Outcome: this compound should inhibit the proliferation of cancer cell lines in a dose-dependent manner. This allows for the determination of its GI50 (concentration for 50% growth inhibition), a key measure of its cellular potency.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blot for Phospho-Rb
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MCF-7 or U2OS) and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Culture and Treatment: Plate cells and treat with this compound as described for the Western blot analysis.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Cell Proliferation (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the GI50 value.
Visualizing Key Pathways and Workflows
To further aid in understanding the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Cdk2 Signaling Pathway and Point of Inhibition.
Caption: Western Blot Experimental Workflow.
Caption: Cell Cycle Analysis Experimental Workflow.
By following these experimental guidelines, researchers can effectively validate the in-cell activity of this compound and make informed comparisons with alternative Cdk2 inhibitors, thereby advancing our understanding of Cdk2's role in cellular processes and its potential as a therapeutic target.
References
- 1. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. 細胞週期與細胞週期分析檢測 | Thermo Fisher Scientific - TW | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uniprot.org [uniprot.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Medchemexpress LLC HY-117535 10mg Medchemexpress, CDK2-IN-4 CAS:2079895-42-2 | Fisher Scientific [fishersci.com]
- 10. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK2 Inhibitors: Benchmarking PF-07104091 Against Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 2 (CDK2) has emerged as a critical target in oncology, particularly in tumors that have developed resistance to CDK4/6 inhibitors. The development of potent and selective CDK2 inhibitors is a key focus for overcoming this resistance and offering new therapeutic avenues. This guide provides an objective comparison of PF-07104091, a clinical-stage CDK2 inhibitor, with other notable CDK2 inhibitors. The information presented is based on publicly available preclinical data.
Introduction to CDK2 Inhibition
CDK2 is a serine/threonine kinase that, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[1] Dysregulation of the CDK2 pathway is a common feature in many cancers, often leading to uncontrolled cell proliferation.[2] Inhibition of CDK2 can induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic strategy.[3] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors, which are standard of care in HR+/HER2- breast cancer. This has intensified the search for selective CDK2 inhibitors that can be used in combination therapies or as monotherapies in specific cancer subtypes.[4][5]
Quantitative Performance Data of CDK2 Inhibitors
The following table summarizes the reported biochemical and intracellular potencies of PF-07104091 and other selected CDK2 inhibitors. This data provides a snapshot of their relative potencies and selectivities against various cyclin-dependent kinases.
| Inhibitor | Target | Assay Type | IC50 / Ki (nM) | Selectivity Notes | Reference |
| PF-07104091 (Tegtociclib) | CDK2/cyclin E1 | Biochemical | 2.4 (IC50) | More selective over CDK4, CDK6, and CDK9 compared to INX-315. | [6] |
| CDK2/cyclin E1 | NanoBRET | 32 (IC50) | [6] | ||
| CDK2/cyclin E1 | Biochemical | 1.16 (Ki) | Also inhibits GSK3β (Ki = 537.81 nM). | [7] | |
| CDK1/cyclin A2 | Biochemical | 110 (Ki) | [7] | ||
| CDK4/cyclin D1 | Biochemical | 238 (Ki) | [7] | ||
| CDK6/cyclin D3 | Biochemical | 465 (Ki) | [7] | ||
| CDK9 | Biochemical | 117 (Ki) | [7] | ||
| INX-315 | CDK2/cyclin E1 | Biochemical | <4 (IC50) | More selective against CDK1 compared to PF-07104091. | [6] |
| CDK2/cyclin A1 | Biochemical | <4 (IC50) | [6] | ||
| CDK2/cyclin E1 | NanoBRET | 2.3 (IC50) | Greater potency and selectivity over CDK1 and CDK9 compared to PF-07104091 in this assay. | [6] | |
| CSF1R | Biochemical | 2.29 (IC50) | Potential off-target activity. | [6] | |
| BLU-222 | CDK2 | Not Specified | Potent and Selective | ~50 to 100-fold higher potency for CDK2-cyclin E vs CDK1-cyclin B. | [4] |
| AZD-8421 | CDK2 | In-cell binding | 0.009 µM (IC50) | High selectivity over CDK1, -4, -9 and a panel of 403 off-target kinases. | [8] |
| Dinaciclib | CDK2 | Biochemical | 1 (IC50) | Multi-CDK inhibitor. | [9] |
| CDK1 | Biochemical | 3 (IC50) | [9] | ||
| CDK5 | Biochemical | 1 (IC50) | [9] | ||
| CDK9 | Biochemical | 4 (IC50) | [9] | ||
| Roscovitine | CDK2 | Biochemical | 100 (IC50) | [9] | |
| CDK1 | Biochemical | 2700 (IC50) | [9] | ||
| CDK7 | Biochemical | 500 (IC50) | [9] | ||
| CDK9 | Biochemical | 800 (IC50) | [9] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are based on standard industry practices and information from technical manuals.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a test compound to a target kinase in living cells.[10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[11]
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc-kinase fusion protein.
-
Assay Plate Seeding: The transfected cells are seeded into 384-well plates. For the adherent format, tissue culture-treated plates are used, and cells are allowed to adhere overnight. For the suspension format, non-binding surface plates are used with freshly harvested cells.[3]
-
Compound and Tracer Addition: Test compounds are serially diluted and added to the cells, followed by the addition of a specific NanoBRET™ tracer at a concentration close to its EC50 value.
-
Incubation: The plate is incubated for a specified period (e.g., 1 hour) at 37°C.
-
Signal Detection: The BRET signal is measured using a microplate reader capable of detecting both the donor (NanoLuc) and acceptor (tracer) emission wavelengths. The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to a kinase.[12][13]
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound.
-
Prepare a 3X solution of the kinase and a europium-labeled anti-tag antibody mixture in kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation: The plate is incubated at room temperature for 1 hour.
-
Signal Detection: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the donor (europium, 615 nm) and acceptor (Alexa Fluor™ 647, 665 nm) wavelengths after excitation at around 340 nm.
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. Inhibition of tracer binding by the test compound leads to a decrease in this ratio. IC50 values are determined from the dose-response curves.[14]
Z'-LYTE™ Kinase Assay
This assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate.[7][15]
-
Kinase Reaction:
-
A solution containing the kinase, a FRET-labeled peptide substrate, and ATP is prepared.
-
Test compounds are added to this reaction mixture.
-
The reaction is incubated at room temperature to allow for peptide phosphorylation.
-
-
Development Reaction:
-
A "Development Reagent," which is a site-specific protease, is added to the reaction. This protease specifically cleaves the non-phosphorylated peptide substrate.
-
-
Signal Detection:
-
The cleavage of the peptide by the protease separates the two fluorophores of the FRET pair, leading to a change in the FRET signal.
-
The fluorescence is measured at the donor and acceptor wavelengths.
-
-
Data Analysis: The ratio of donor to acceptor emission is calculated. Phosphorylation of the peptide by the kinase protects it from cleavage, resulting in a higher F-value. The inhibition of the kinase by a test compound leads to a lower F-value. IC50 values are determined from dose-response curves.[16]
CDK2 Signaling Pathway and Inhibitor Mechanism of Action
The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the mechanism by which CDK2 inhibitors exert their effects.
Caption: CDK2 signaling pathway and mechanism of CDK2 inhibitors.
Conclusion
The landscape of CDK2 inhibitors is rapidly evolving, with several promising candidates in clinical development. PF-07104091 demonstrates potent and selective inhibition of CDK2 and is being actively investigated in clinical trials, particularly in combination with other targeted agents.[5][17] Comparative data suggests that while PF-07104091 is a highly potent inhibitor, other molecules such as INX-315 and AZD-8421 also exhibit strong preclinical profiles with distinct selectivity patterns. The choice of a particular CDK2 inhibitor for further development or clinical application will likely depend on the specific cancer type, the presence of biomarkers like CCNE1 amplification, and the desired combination therapy strategy. The detailed experimental protocols provided in this guide offer a foundation for the standardized evaluation of current and future CDK2 inhibitors.
Disclaimer: The information provided in this guide is for informational purposes only and is based on publicly available research. There is no publicly available information for a CDK2 inhibitor with the specific designation "Cdk2-IN-30" at the time of this writing.
References
- 1. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
- 4. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. ESMO 2024 – combos could be the way forward for CDK2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
A Head-to-Head Comparison of CDK2 Inhibitors: Cdk2-IN-30 vs. BLU-222
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of target proteins and for validating their therapeutic potential. Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is implicated in various cancers. This guide provides an objective comparison of two prominent CDK2 inhibitors, Cdk2-IN-30 and BLU-222, focusing on their reported potency and the experimental methodologies used for their evaluation.
This comparative analysis aims to equip researchers with the necessary data to make informed decisions when selecting a CDK2 inhibitor for their studies. While direct head-to-head experimental data under identical conditions is not currently available in the public domain, this guide synthesizes the existing data to offer a comprehensive overview.
Quantitative Potency and Selectivity
The potency of a kinase inhibitor is a critical parameter, typically measured by its half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following table summarizes the available quantitative data for this compound and BLU-222. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Inhibitor | Target/Assay | IC50 (nM) | Selectivity Highlights |
| This compound | CDK2 (Biochemical Assay) | ≤20[1] | Data on selectivity against other kinases is not readily available. |
| BLU-222 | CDK2/cyclin E1 (Biochemical Assay) | 2.6[2] | Highly selective for CDK2.[3] Demonstrates ~90-fold selectivity over CDK1/cyclin B.[4] |
| OVCAR-3 cells (pRb T821 Cellular Assay) | 4.2[2] |
Unraveling the Mechanism: The CDK2 Signaling Pathway
CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is crucial for the initiation of DNA replication. Inhibitors like this compound and BLU-222 exert their effects by blocking the ATP-binding site of CDK2, thereby preventing the phosphorylation of key substrates such as the Retinoblastoma protein (Rb). This leads to cell cycle arrest and an inhibition of tumor cell proliferation.
Experimental Protocols: A Closer Look at Potency Determination
The accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. Below are generalized methodologies for key assays used in the characterization of CDK2 inhibitors.
Biochemical Kinase Assay (Generic Protocol)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of CDK2.
Objective: To determine the IC50 value of an inhibitor against purified CDK2/cyclin complexes.
Materials:
-
Purified recombinant CDK2/cyclin A or CDK2/cyclin E enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays).
-
Substrate (e.g., Histone H1 or a specific peptide substrate).
-
Test inhibitors (this compound or BLU-222) at various concentrations.
-
96-well plates.
-
Scintillation counter or luminescence plate reader.
Workflow:
Cellular Proliferation Assay (e.g., CyQUANT® Assay)
This assay assesses the effect of an inhibitor on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of an inhibitor in a cellular context.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, which has CCNE1 amplification and is sensitive to CDK2 inhibition).[2]
-
Cell culture medium and supplements.
-
Test inhibitors at various concentrations.
-
96-well cell culture plates.
-
CyQUANT® GR dye and cell lysis buffer.
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or BLU-222) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).[5]
-
Lysis and Staining: At the end of the incubation, lyse the cells and add the CyQUANT® GR dye, which fluoresces upon binding to cellular nucleic acids.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the GI50 value.
Cellular Target Engagement Assay (e.g., AlphaLISA® for pRb)
This assay measures the inhibition of CDK2 activity within cells by quantifying the phosphorylation of its direct substrate, Rb.
Objective: To determine the cellular IC50 of an inhibitor by measuring the phosphorylation of a CDK2 substrate.
Materials:
-
Cancer cell lines.
-
Test inhibitors at various concentrations.
-
Lysis buffer.
-
AlphaLISA® acceptor beads conjugated to an antibody specific for the phosphorylated substrate (e.g., pRb at Thr821).[2]
-
AlphaLISA® donor beads.
-
AlphaLISA-compatible plate reader.
Protocol:
-
Cell Treatment: Treat cells with a range of inhibitor concentrations for a specific duration (e.g., 18 hours for BLU-222 in OVCAR-3 cells).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Assay Setup: In a 384-well plate, add the cell lysate, acceptor beads, and donor beads.
-
Incubation: Incubate the plate in the dark to allow for the formation of the bead-antibody-protein complex.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. The signal is generated when the donor and acceptor beads are brought into proximity by binding to the phosphorylated substrate.
-
Data Analysis: The signal is inversely proportional to the inhibitor's activity. Plot the signal against the inhibitor concentration to calculate the IC50 value.
Conclusion
Both this compound and BLU-222 are potent inhibitors of CDK2. BLU-222 has been more extensively characterized in the public literature, with detailed information on its high potency and selectivity. The provided experimental protocols offer a foundation for researchers to design their own studies to evaluate these or other CDK2 inhibitors. The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired potency, the importance of selectivity, and the experimental systems being used. For definitive comparisons, it is always recommended to evaluate compounds head-to-head under identical experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical CDK2 Inhibitors: INX-315 vs. Cdk2-IN-30
A comprehensive review of the preclinical data for the selective CDK2 inhibitor INX-315 is presented below. At the time of this publication, detailed preclinical data for Cdk2-IN-30 is not publicly available, precluding a direct experimental comparison.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][3] INX-315 is a potent and selective CDK2 inhibitor that has undergone extensive preclinical evaluation.[4][5][6] this compound is also described as a CDK2 inhibitor, however, detailed preclinical studies are not yet available in the public domain.[7] This guide provides a detailed overview of the preclinical data for INX-315 to serve as a benchmark for evaluating emerging CDK2 inhibitors.
Mechanism of Action: Targeting the Cell Cycle Engine
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the cell's transition from the G1 (growth) phase to the S (DNA synthesis) phase.[2] This is achieved through the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[8] Phosphorylation of Rb by the CDK2/Cyclin E complex leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.[8]
Selective CDK2 inhibitors like INX-315 are designed to block the kinase activity of CDK2, thereby preventing Rb phosphorylation and halting the cell cycle at the G1/S checkpoint.[8][9] This targeted intervention can lead to cell cycle arrest and, in some cases, apoptosis in cancer cells that are highly dependent on CDK2 activity.[1]
References
- 1. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjournal.squ.edu.om [mjournal.squ.edu.om]
- 9. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: Cdk2-IN-30 vs. Roscovitine in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a suitable Cyclin-Dependent Kinase 2 (CDK2) inhibitor is a critical decision in the pursuit of novel cancer therapeutics. This guide provides a comprehensive, data-driven comparison of two CDK2 inhibitors: Cdk2-IN-30, a potent and reportedly selective agent, and Roscovitine (Seliciclib, CYC202), a first-generation, broader-spectrum CDK inhibitor that has undergone clinical evaluation.
This comparison synthesizes available biochemical and cellular data to highlight the key differences in potency, selectivity, and cellular effects between these two compounds. While extensive data is available for the well-characterized Roscovitine, public information on this compound is more limited. This guide presents the existing data for a direct comparison and incorporates data from other highly selective CDK2 inhibitors to provide a fuller context for the expected performance of a potent and selective compound like this compound.
Biochemical Potency and Kinase Selectivity
A critical differentiator between CDK inhibitors is their potency against the intended target and their selectivity profile across the human kinome. High selectivity is crucial for minimizing off-target effects and associated toxicities.
Roscovitine , on the other hand, is a purine (B94841) analog that inhibits several CDKs with varying potencies. Its IC50 values are in the sub-micromolar to micromolar range for several CDK-cyclin complexes[3][4]. It is notably less potent against CDK4 and CDK6[3][4].
Table 1: Biochemical IC50 Values against Cyclin-Dependent Kinases
| Kinase Target | This compound IC50 (nM) | Roscovitine IC50 (µM) |
| CDK2/Cyclin A | ≤20[1][2] | 0.7[3] |
| CDK2/Cyclin E | ≤20[1][2] | 0.7[3] |
| CDK1/Cyclin B | Data not available | 0.65[3] |
| CDK5/p35 | Data not available | 0.16-0.2[3][4] |
| CDK7/Cyclin H | Data not available | 0.49 |
| CDK9/Cyclin T | Data not available | ~0.79-3.2[4] |
| CDK4/Cyclin D1 | Data not available | >100[3][4] |
| CDK6/Cyclin D3 | Data not available | >100[3][4] |
Cellular Activity: Proliferation, Cell Cycle Arrest, and Apoptosis
The ultimate measure of an anti-cancer agent's potential lies in its ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis.
This compound is expected to induce G1 cell cycle arrest and subsequent apoptosis in cancer cell lines dependent on CDK2 activity. However, specific public data on its effects on cell lines are limited.
Roscovitine has been extensively studied and is known to inhibit the proliferation of a wide range of cancer cell lines, with an average IC50 in the mid-micromolar range[3][4]. It induces cell cycle arrest, primarily at the G1/S and G2/M transitions, and promotes apoptosis[5][6][7][8][9][10][11].
Table 2: Cellular Activity of Roscovitine
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Average (60 human tumor cell lines) | Proliferation | 16 | [3] |
| L1210 | Proliferation | ~15 | [4] |
| Rabbit Retinal Pigment Epithelial Cells | Proliferation | Dose-dependent inhibition | [5] |
| MDA-MB-231 (Breast Cancer) | DNA Synthesis Inhibition | 10 µg/ml | [6] |
| Alloreactive T cells | Proliferation | ~2 | [7] |
| B-CLL | Apoptosis Induction | 20 | [8] |
| HeLa, SiHa, C33A, HCE-1 (Cervical Cancer) | Cytotoxicity | 13.79 - 22.09 | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CDK inhibitors.
Biochemical Kinase Assay (Generic Protocol)
This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing a buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA.
-
Enzyme and Substrate Preparation: Dilute the recombinant CDK2/Cyclin enzyme and the substrate (e.g., Histone H1 peptide) to their final concentrations in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or Roscovitine in DMSO, and then dilute further in the reaction buffer.
-
Reaction Initiation: In a microplate, combine the enzyme, substrate, and inhibitor. Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³³P]ATP or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, luminescence or fluorescence-based readouts are common.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Roscovitine and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Roscovitine for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.
-
RNAse Treatment and DNA Staining: Wash the fixed cells to remove the ethanol. Resuspend the cells in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A to eliminate RNA staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can be indicative of apoptosis.
Conclusion
The choice between this compound and Roscovitine will largely depend on the specific research question and desired experimental outcome.
Roscovitine is a well-documented, first-generation CDK inhibitor with a broader selectivity profile. Its effects on various cell lines are extensively characterized, making it a useful tool for studying the general consequences of inhibiting multiple CDKs. However, its lower potency and broader target profile may lead to off-target effects that can complicate data interpretation.
This compound , based on its reported high potency, represents the next generation of CDK inhibitors where high selectivity is a key design feature. While the publicly available data is currently limited, its low nanomolar IC50 suggests it could be a powerful tool for dissecting the specific roles of CDK2 in cellular processes. Researchers requiring a highly selective and potent probe for CDK2 would find this compound, and other similar next-generation inhibitors, to be of significant interest.
For a definitive head-to-head comparison, further comprehensive studies detailing the kinase selectivity and cellular effects of this compound are necessary. Until such data becomes publicly available, researchers should carefully consider the known properties of both compounds in the context of their experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2020157652A2 - Cdk2 inhibitors - Google Patents [patents.google.com]
- 3. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK2 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. U.S. Patent Application for CDK2 INHIBITORS Patent Application (Application #20230159535 issued May 25, 2023) - Justia Patents Search [patents.justia.com]
- 8. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
Comparative Analysis of Cdk2-IN-30 and Alternative CDK2 Inhibitors Across Various Cancer Cell Lines
A detailed guide for researchers and drug development professionals on the cross-validation of Cdk2-IN-30 activity, offering a comparative analysis with other prominent CDK2 inhibitors. This report summarizes key experimental data, outlines detailed protocols, and visualizes the underlying biological pathways and experimental workflows.
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has emerged as a potent inhibitor of CDK2. This guide provides a comparative analysis of its activity alongside other well-established CDK2 inhibitors—Milciclib, PF-07104091, and BLU-222—across a panel of cancer cell lines.
Quantitative Analysis of Inhibitor Potency
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Milciclib | A2780 | Ovarian Cancer | 0.2[1] |
| HEK-293T | Embryonic Kidney | 1.5[1] | |
| BLU-222 | MCF7 PR1.2 | Breast Cancer (Palbociclib-Resistant) | 0.54[2] |
| MCF7 PR4.8 | Breast Cancer (Palbociclib-Resistant) | 0.43[2] | |
| T47D PR1.2 | Breast Cancer (Palbociclib-Resistant) | 1.60[2] | |
| T47D PR4.8 | Breast Cancer (Palbociclib-Resistant) | 0.18[2] | |
| SNS-032 | OVCAR3 | Ovarian Cancer | 0.53[3] |
| ES2 | Ovarian Cancer | 20.05[3] | |
| Dinaciclib | Inflammatory and non-inflammatory breast cancer cell lines | Breast Cancer | 0.00424 - 0.018[4] |
| PF-06873600 | HCC1806, BT549, MCF7, MCF7 Palbo-R | Breast Cancer | Potent inhibition observed[5] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of CDK2 inhibitors and the methods used to evaluate them, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CDK2 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.[6]
-
Inhibitor Treatment: Cells are treated with a serial dilution of the CDK2 inhibitor (e.g., this compound, Milciclib) for a specified period, typically 48 or 72 hours.[6]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[6]
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[6]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
Western Blot Analysis for Phospho-Rb and Cyclin E1
-
Cell Lysis: After treatment with the CDK2 inhibitor for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[7]
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is recommended to reduce background.[8]
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-Rb (e.g., Ser807/811), total Rb, Cyclin E1, and a loading control (e.g., GAPDH, β-actin).[8]
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Conclusion
The available data indicates that while this compound is a potent CDK2 inhibitor, a comprehensive head-to-head comparison of its activity against other inhibitors across a standardized panel of cancer cell lines is not yet widely published. The alternative inhibitors discussed, such as Milciclib, BLU-222, and PF-07104091, have demonstrated significant efficacy in various cancer models, particularly in contexts of CDK4/6 inhibitor resistance or high Cyclin E1 expression. Further studies are warranted to directly compare the efficacy and selectivity of this compound with these and other emerging CDK2 inhibitors to better define its therapeutic potential in specific cancer subtypes. The provided protocols offer a standardized framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 3. Cyclin-dependent kinase 2 is an ideal target for ovary tumors with elevated cyclin E1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. benchchem.com [benchchem.com]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
Evaluating the Specificity of Cdk2 Inhibitor AZD8421 Against Other Kinases
A Comparative Guide for Researchers
In the landscape of cancer therapeutics, the development of highly selective kinase inhibitors is paramount to minimizing off-target effects and enhancing therapeutic windows. This guide provides a detailed evaluation of the specificity of AZD8421, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2), against a broad spectrum of other kinases. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of AZD8421's performance relative to other kinase inhibitors.
Kinase Specificity Profile of AZD8421
AZD8421 has been profiled against a wide panel of kinases to determine its selectivity. The data reveals a high degree of specificity for Cdk2, with significantly lower activity against other members of the Cdk family and the wider human kinome.
Cellular Target Engagement and Potency
In cellular assays, AZD8421 demonstrates potent inhibition of Cdk2. A NanoBRET target engagement assay in live cells revealed an IC50 of 9 nM for Cdk2[1]. Further studies in a CCNE1 amplified ovarian cancer cell line, OVCAR3, showed that AZD8421 potently inhibited cell proliferation with an IC50 of 69 nM, which correlated with the inhibition of Retinoblastoma (Rb) protein phosphorylation, a key downstream substrate of Cdk2[1].
Selectivity Against Other Cyclin-Dependent Kinases
A critical challenge in developing Cdk2 inhibitors is achieving selectivity over other highly homologous Cdk family members, particularly Cdk1. AZD8421 exhibits impressive selectivity in this regard. In cellular assays, it was found to be over 50-fold selective for Cdk2 over Cdk1 and greater than 1000-fold selective over Cdk4 and Cdk6[2]. Furthermore, functional assays measuring the phosphorylation of downstream substrates showed a greater than 327-fold selectivity for Cdk2 over Cdk9[1].
| Target Kinase | Assay Type | Metric | Value | Selectivity vs. Cdk2 |
| Cdk2 | NanoBRET | IC50 | 9 nM | - |
| Cdk1 | NanoBRET | IC50 | >450 nM | >50-fold |
| Cdk4 | NanoBRET | IC50 | >9000 nM | >1000-fold |
| Cdk6 | NanoBRET | IC50 | >9000 nM | >1000-fold |
| Cdk9 | Phospho-substrate Assay | IC50 | >19,200 nM | >327-fold |
Broad Kinome Profiling
To assess its specificity across the entire human kinome, AZD8421 was screened against a panel of 403 kinases at a concentration of 1 µM. The results underscore its high selectivity, with only a small fraction of kinases showing significant inhibition. Notably, only 7 distinct kinases exhibited greater than 50% inhibition, and only 10 kinases showed greater than 75% inhibition at this high concentration[1][2]. Importantly, no significant off-target inhibition was observed outside of the CDK family, highlighting the clean profile of AZD8421[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
In-Cell Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a bioluminescence resonance energy transfer (BRET)-based assay performed in live cells to quantify the interaction of a test compound with a target kinase.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-Cdk2 fusion protein
-
NanoBRET™ Tracer K-10
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white, flat-bottom cell culture plates
-
Luminometer capable of measuring BRET signals
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Cdk2 fusion vector and a cyclin expression vector (e.g., Cyclin E1) at a 1:9 ratio.
-
Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™. Seed the cells into 96-well plates.
-
Compound and Tracer Addition: Prepare serial dilutions of AZD8421. Add the test compound and a fixed concentration of NanoBRET™ Tracer K-10 to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Cdk2 Activity: Western Blot for Phospho-Rb
This protocol describes the detection of the phosphorylation of the Retinoblastoma protein (Rb) at serine 780, a known Cdk2 phosphorylation site, in response to inhibitor treatment.
Materials:
-
OVCAR3 cells
-
AZD8421
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-Rb (Ser780) and Mouse anti-total Rb
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed OVCAR3 cells and allow them to adhere. Treat the cells with varying concentrations of AZD8421 for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-phospho-Rb antibody overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Rb.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of Cdk2 inhibition, the following diagrams are provided.
Caption: Workflow for evaluating kinase inhibitor specificity.
Caption: Cdk2 signaling pathway in the cell cycle.
References
Safety Operating Guide
Personal protective equipment for handling Cdk2-IN-30
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cdk2-IN-30. As a potent, research-grade kinase inhibitor, this compound should be handled with a high degree of caution and treated as potentially hazardous. The following procedures are based on general safety protocols for similar potent, biologically active small molecules.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure. The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Two pairs of nitrile gloves (double-gloving) are recommended; they should be changed immediately upon contamination.[1][2] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1][2] Lab Coat: Standard laboratory coat.[1][2] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound is typically stored at -20°C or -80°C.[3] Confirm the recommended storage conditions on the product vial or datasheet.
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][4]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]
Cdk2 Signaling Pathway
Cdk2 (Cyclin-dependent kinase 2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[5][6] Its activity is dependent on binding to regulatory subunits called cyclins, primarily Cyclin E and Cyclin A.[6] The Cdk2/Cyclin E complex plays a crucial role in the phosphorylation of the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA synthesis.[5][7] this compound is an inhibitor of Cdk2, and by blocking its kinase activity, it can arrest the cell cycle and may be used in cancer research.[3]
Caption: Simplified Cdk2 signaling pathway at the G1/S transition and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
